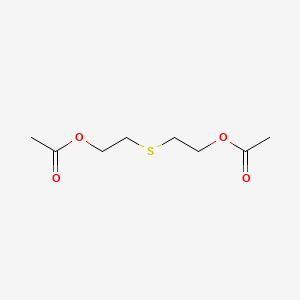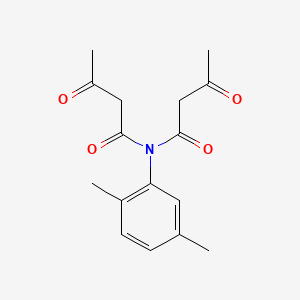![molecular formula C23H30N2O5 B13744089 tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate](/img/structure/B13744089.png)
tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is utilized in various scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CIVENTICHEM CV-4039 involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions are proprietary to CiVentiChem and are not publicly disclosed in detail. the general approach involves the use of organic synthesis techniques to achieve the desired chemical structure.
Industrial Production Methods
CiVentiChem, an ISO-certified company, specializes in the custom manufacturing of advanced intermediates, specialty chemicals, and active pharmaceutical ingredients (APIs). The industrial production of CIVENTICHEM CV-4039 is carried out in their state-of-the-art facilities, which include multi-purpose manufacturing units capable of handling various reaction conditions and scales .
Analyse Chemischer Reaktionen
Types of Reactions
CIVENTICHEM CV-4039 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the chemical structure.
Common Reagents and Conditions
The reactions involving CIVENTICHEM CV-4039 typically require common organic reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, including temperature and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from the reactions of CIVENTICHEM CV-4039 depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted analogs .
Wissenschaftliche Forschungsanwendungen
CIVENTICHEM CV-4039 has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of CIVENTICHEM CV-4039 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to CIVENTICHEM CV-4039 include:
- Carbamic acid derivatives with similar structural features.
- Other esters of N-[(1S)-2-(methoxymethylamino)-2-oxo-1-[[4-(phenylmethoxy)phenyl]methyl]ethyl]-.
Uniqueness
CIVENTICHEM CV-4039 is unique due to its specific chemical structure, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C23H30N2O5 |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C23H30N2O5/c1-23(2,3)30-22(27)24-20(21(26)25(4)28-5)15-17-11-13-19(14-12-17)29-16-18-9-7-6-8-10-18/h6-14,20H,15-16H2,1-5H3,(H,24,27)/t20-/m0/s1 |
InChI-Schlüssel |
CDULJUABPASGCG-FQEVSTJZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)N(C)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)N(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine](/img/structure/B13744016.png)

![Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13744030.png)





![6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid](/img/structure/B13744054.png)



